molecular formula C10H12N2O3 B4419630 2-{[2-(METHYLCARBAMOYL)PHENYL]AMINO}ACETIC ACID

2-{[2-(METHYLCARBAMOYL)PHENYL]AMINO}ACETIC ACID

Cat. No.: B4419630
M. Wt: 208.21 g/mol
InChI Key: WMMTZKFXKPPIDC-UHFFFAOYSA-N
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Description

2-{[2-(METHYLCARBAMOYL)PHENYL]AMINO}ACETIC ACID is an organic compound that features a phenyl group substituted with a methylcarbamoyl group and an aminoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(METHYLCARBAMOYL)PHENYL]AMINO}ACETIC ACID typically involves the reaction of 2-aminophenylacetic acid with methyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(METHYLCARBAMOYL)PHENYL]AMINO}ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

2-{[2-(METHYLCARBAMOYL)PHENYL]AMINO}ACETIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[2-(METHYLCARBAMOYL)PHENYL]AMINO}ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: Contains a phenyl group and a carboxylic acid group.

    Benzeneacetic acid: Similar structure but lacks the methylcarbamoyl group.

    2-Phenylethanoic acid: Another name for phenylacetic acid.

Uniqueness

2-{[2-(METHYLCARBAMOYL)PHENYL]AMINO}ACETIC ACID is unique due to the presence of both the methylcarbamoyl and aminoacetic acid moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

2-{[2-(Methylcarbamoyl)phenyl]amino}acetic acid is an organic compound characterized by its unique structure, which includes a phenyl group substituted with a methylcarbamoyl moiety and an aminoacetic acid component. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities.

The compound's molecular formula is C10H12N2O3C_{10}H_{12}N_{2}O_{3}, and it is known for undergoing various chemical reactions, including oxidation, reduction, and substitution. These reactions are critical for its application in synthetic chemistry and biological studies.

PropertyValue
Molecular FormulaC10H12N2O3C_{10}H_{12}N_{2}O_{3}
Molecular Weight212.22 g/mol
IUPAC Name2-[2-(methylcarbamoyl)anilino]acetic acid
InChIInChI=1S/C10H12N2O3/c1-11-10(15)7-4-2-3-5-8(7)12-6-9(13)14/h2-5,12H,6H2,1H3,(H,11,15)(H,13,14)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. This compound may act as an inhibitor or activator of these targets, leading to various biochemical responses. The precise mechanisms remain under investigation but are thought to involve modulation of metabolic pathways relevant to diseases such as diabetes and cancer.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antioxidant Activity:
Studies have shown that derivatives of this compound possess significant antioxidant properties. For instance, it has been tested against hydroxyl radical scavenging activity with promising results comparable to standard antioxidants like vitamin C.

2. Enzyme Inhibition:
The compound has been explored for its potential as an α-amylase inhibitor, which is crucial in managing blood glucose levels in diabetic patients. Initial findings suggest IC50 values ranging from 28.30 ± 1.17 to 64.66 ± 2.43 µM when compared to acarbose.

3. Antimicrobial Properties:
Preliminary investigations indicate that derivatives of this compound may exhibit antimicrobial activities against various pathogens, although further studies are needed to confirm these effects.

Case Studies

Several studies have investigated the biological activity of similar compounds and their derivatives:

  • Study on α-Amylase Inhibition:
    A recent study synthesized thiosemicarbazone derivatives related to this compound and evaluated their α-amylase inhibitory activity. The results indicated that some derivatives outperformed standard inhibitors like acarbose in terms of potency.
  • Antioxidant Studies:
    Research conducted on related compounds demonstrated their efficacy in scavenging free radicals and reducing oxidative stress markers in vitro.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructure FeaturesBiological Activity
Phenylacetic acidPhenyl group + carboxylic acidMild anti-inflammatory properties
Benzeneacetic acidSimilar structure without methylcarbamoyl groupLimited biological activity
2-Phenylethanoic acidContains phenyl and ethanoic acidNotable analgesic effects

Properties

IUPAC Name

2-[2-(methylcarbamoyl)anilino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-11-10(15)7-4-2-3-5-8(7)12-6-9(13)14/h2-5,12H,6H2,1H3,(H,11,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMTZKFXKPPIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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